N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFTOHUSRYSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration.
Mode of Action
This compound acts as a potent inhibitor of Protein Kinase D. It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets.
Biochemical Pathways
The inhibition of Protein Kinase D by this compound affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth.
Pharmacokinetics
For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect.
Result of Action
The result of this compound’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound.
Biological Activity
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.36 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. Specifically, it targets cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- A549 (lung carcinoma) : IC50 values have been reported in the range of 10–30 µM.
- HeLa (cervical cancer) : Similar cytotoxicity patterns were observed, with IC50 values around 15 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 10–30 | Cytotoxic |
| HeLa | 15 | Cytotoxic |
Mechanistic Insights
Studies have explored the mechanism by which this compound exerts its biological effects:
- Inhibition of Kinase Activity : It has been shown to inhibit Aurora-A kinase and other CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
- Study by Xia et al. (2022) : This study reported that derivatives of pyrazolo[3,4-d]pyrimidines showed significant antitumor activity with IC50 values as low as 26 µM against specific cancer cell lines . The study highlighted the importance of structural modifications for enhancing biological activity.
- Fan et al. (2022) : This research focused on the synthesis of related compounds and their evaluation against A549 cells. Compounds showed varying degrees of cytotoxicity with some exhibiting potent autophagic effects without inducing apoptosis .
Scientific Research Applications
Chemical Synthesis
The synthesis of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves several key steps that typically include the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at the nitrogen and carbon positions. The compound can be synthesized through a one-pot reaction involving appropriate precursors, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, which undergo condensation and subsequent reduction to yield the target compound with high efficiency and purity .
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity
Recent studies have shown that compounds within the pyrazolo[3,4-d]pyrimidine class can act as inhibitors of various kinases involved in cancer progression. For instance, similar derivatives have been reported to inhibit tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer cell proliferation and survival .
Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory effects. The structural features of this compound suggest potential interactions with inflammatory mediators, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Research indicates that certain pyrazolo[3,4-d]pyrimidine derivatives may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammatory responses is crucial for therapeutic intervention .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile. The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake, while the methoxy group can influence binding affinity to biological targets by participating in hydrogen bonding interactions.
Case Studies
Several case studies illustrate the applications and effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
Case Study 1: Cancer Treatment
A study demonstrated that a closely related pyrazolo[3,4-d]pyrimidine derivative significantly inhibited tumor growth in xenograft models by targeting specific kinases involved in tumorigenesis. The results indicated a dose-dependent response with minimal toxicity observed in normal tissues .
Case Study 2: Inflammation Models
In vivo experiments using models of acute inflammation showed that pyrazolo[3,4-d]pyrimidine compounds significantly reduced markers of inflammation compared to control groups. This suggests potential therapeutic use in conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine and related compounds:
Key Comparative Insights
1NA-PP1 and 2MB-PP1 demonstrate that bulky aromatic substituents (e.g., 1-naphthyl) confer kinase isoform specificity (e.g., AS PKC vs. WT PKC) .
Potency and Mechanism: OSI-027 and OXA-01 highlight the importance of the pyrazolo[3,4-d]pyrimidin-4-amine core in mTOR inhibition. The target compound’s methoxy group may mimic OSI-027’s quinoline-like interactions in the mTOR hinge region . Compound 229 (EGFR IC50 = 4.81 nM) underscores the role of benzylidene substituents in enhancing EGFR affinity, though the target compound’s tert-butyl group may shift activity toward mTOR or other kinases .
Solubility and Pharmacokinetics: Pyrazolo[3,4-d]pyrimidines generally exhibit poor aqueous solubility due to hydrophobicity. Encapsulation in liposomes (e.g., LP-2 ) or albumin nanoparticles improves bioavailability, a strategy applicable to the target compound. The 4-methoxyphenyl group may confer better solubility than PP1’s 4-methylphenyl group but less than OSI-027’s polar substituents .
Clinical and Preclinical Relevance
- OSI-027 completed Phase I trials for solid tumors, demonstrating efficacy in rapamycin-resistant models .
- PP1 analogues are tool compounds in kinase research, but their lack of clinical advancement underscores the need for substituent optimization to reduce off-target effects .
Q & A
Advanced Question
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions (e.g., isoxazole H-bonding with RET’s Lys758) .
- MD simulations : Assess stability of kinase-ligand complexes (RMSD < 2 Å over 100 ns trajectories).
- Machine learning : Train models on kinase inhibition datasets to prioritize analogs (e.g., pyrazolo derivatives predicted to inhibit SARS-CoV-2 Mpro with nanomolar affinity) .
How is the compound’s role in PROTAC development optimized?
Advanced Question
PROTACs require three components:
Target binder : Pyrazolo[3,4-d]pyrimidin-4-amine binds kinases (e.g., BTK).
Linker : PEG or alkyl chains (e.g., 2-(2-(2-bromoethoxy)ethoxy)acetate) balance solubility and proteasome recruitment.
E3 ligase ligand : Von Hippel-Lindau (VHL) or cereblon ligands enable ubiquitination.
Critical step : Optimize linker length (8–12 atoms) to ensure ternary complex formation. In BTK degraders, a 4-carbon linker improved degradation efficiency (DC₅₀ = 50 nM) .
What in vitro models validate antitumor efficacy?
Advanced Question
- Cell viability assays : Use TT cells (thyroid carcinoma) or MCF-7 (breast cancer) with IC₅₀ values < 1 µM as benchmarks .
- Downstream signaling : Western blotting for phospho-ERK1/2 or 4E-BP1 suppression confirms target engagement .
- Apoptosis assays : Annexin V/PI staining in xenograft models (e.g., 80% apoptosis induction in RET-mutant tumors) .
How does the compound’s selectivity profile compare to clinical kinase inhibitors?
Advanced Question
| Inhibitor | Target (IC₅₀) | Selectivity Over PI3K/DNA-PK |
|---|---|---|
| Cabozantinib | RET (5 nM) | 10–100-fold |
| N-tert-butyl derivative | RET V804M (4 nM) | >500-fold |
| OSI-027 (R39) | mTORC1 (22 nM) | >100-fold |
| Selectivity is achieved through steric exclusion of bulkier residues (e.g., tert-butyl avoids PI3K’s smaller hydrophobic pocket) . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
